Introduction: A Bifunctional Building Block for Modern Chemistry
Introduction: A Bifunctional Building Block for Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties and Applications of 9-Undecynoic Acid Methyl Ester
9-Undecynoic acid methyl ester (CAS No. 18937-76-3) is a linear, twelve-carbon organic molecule distinguished by the presence of two key functional groups: a terminal alkyne (C≡C-H) at the 9-position and a methyl ester (-COOCH₃) at the 1-position.[1] This unique bifunctional architecture renders it a highly valuable and versatile building block in organic synthesis, materials science, and particularly in the fields of chemical biology and drug discovery.
The long aliphatic chain provides lipophilicity, while the methyl ester offers a site for further modification or can influence the molecule's pharmacokinetic properties. However, it is the terminal alkyne that imparts the most significant reactivity, serving as a powerful handle for modern coupling reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical applications, with a focus on field-proven insights and methodologies.
Section 1: Physicochemical and Spectroscopic Profile
The physical properties of 9-undecynoic acid methyl ester are characteristic of a medium-chain fatty acid ester. It is a colorless to pale yellow liquid at room temperature, with good solubility in common organic solvents like ethanol, ether, and dichloromethane, but limited solubility in water due to its hydrophobic alkyl chain.[1]
While specific experimental data for the 9-yne isomer is not widely published, its physical constants are expected to be similar to its more common alkene isomer, methyl 10-undecenoate (CAS 111-81-9).
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 18937-76-3 | [1][2] |
| Molecular Formula | C₁₂H₂₀O₂ | [2] |
| Molecular Weight | 196.29 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~245-248 °C (estimated, based on C12 alkene isomer) | [3] |
| Density | ~0.88 g/mL at 25°C (estimated, based on C12 alkene isomer) | [3] |
| Refractive Index | ~1.437 at 20°C (estimated, based on C12 alkene isomer) |[3] |
Spectroscopic Characterization: A Roadmap to Identification
Spectroscopic analysis provides an unambiguous fingerprint for the molecule. The following sections detail the expected characteristic signals in NMR, IR, and Mass Spectrometry, which are crucial for reaction monitoring and final product validation.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
-O-CH₃ (ester methyl): A sharp singlet at ~3.67 ppm.
-
-CH₂-COOCH₃ (α-methylene): A triplet at ~2.30 ppm.
-
≡C-H (alkynyl proton): A triplet at ~1.94 ppm, coupled to the adjacent methylene group.
-
-CH₂-C≡ (propargyl methylene): A triplet of doublets at ~2.18 ppm.
-
-(CH₂)₅- (polymethylene chain): A complex multiplet region between ~1.25 and 1.65 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
C=O (ester carbonyl): A signal around ~174.2 ppm.
-
HC≡C- (alkyne C-H): A signal around ~84.6 ppm.
-
-C≡CH (alkyne quaternary C): A signal around ~68.2 ppm.
-
-O-CH₃ (ester methyl): A signal at ~51.4 ppm.
-
Alkyl Chain Carbons: A series of signals in the upfield region, typically between ~18.3 and 34.0 ppm.
IR (Infrared) Spectroscopy:
-
≡C-H stretch (terminal alkyne): A sharp, strong band at ~3310 cm⁻¹. This is a highly diagnostic peak.
-
C≡C stretch (alkyne): A weak but sharp band around 2120 cm⁻¹.
-
C=O stretch (ester): A very strong, sharp band around 1740 cm⁻¹.
-
C-H stretches (sp³): Multiple bands in the 2850-2960 cm⁻¹ region.
-
C-O stretch (ester): A strong band in the 1170-1250 cm⁻¹ region.
MS (Mass Spectrometry): In Electron Ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 196 would be expected. Common fragmentation patterns for fatty acid methyl esters include a prominent peak corresponding to the McLafferty rearrangement at m/z = 74, representing [CH₃OC(OH)=CH₂]⁺. Other fragments would arise from cleavage along the alkyl chain.
Section 2: Synthesis and Purification Protocol
The most direct and reliable method for synthesizing 9-undecynoic acid methyl ester is the Fischer esterification of its corresponding carboxylic acid. The protocol is robust, high-yielding, and utilizes common laboratory reagents.
Causality of Experimental Choices:
-
Acid Catalyst (H₂SO₄): The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Methanol as Solvent and Reagent: Using methanol in large excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
Reflux: Heating the reaction to the boiling point of the solvent increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
-
Aqueous Workup: The workup with sodium bicarbonate neutralizes the acid catalyst and any unreacted carboxylic acid. The brine wash helps to remove water from the organic layer.
-
Purification on Basic Alumina: While silica gel is common, using activated basic alumina is particularly effective for removing the final traces of acidic starting material, ensuring a high-purity final product.[4]
Protocol 2.1: Fischer Esterification of 9-Undecynoic Acid
Materials:
-
9-Undecynoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Activated basic alumina
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9-undecynoic acid (1.0 eq) in anhydrous methanol (approx. 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise (catalytic amount, ~2% of the methanol volume).
-
Heating: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Dilute the residue with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purification: For high purity, pass the crude product through a short plug of activated basic alumina using a non-polar eluent (e.g., hexane/ether mixture) to remove any residual starting acid. The expected yield is typically >95%.[4]
Section 3: Chemical Reactivity and Handling
The utility of 9-undecynoic acid methyl ester stems from the distinct reactivity of its two functional groups. The ester can be hydrolyzed back to the carboxylic acid or converted to amides. However, the terminal alkyne is the primary site of synthetic manipulation. Its sp-hybridized C-H bond is weakly acidic (pKa ≈ 25) and can be deprotonated by a strong base, and the triple bond readily participates in powerful carbon-carbon bond-forming reactions.
Two of the most impactful reactions in the context of drug development are the Sonogashira Coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples the terminal alkyne with aryl or vinyl halides.[5][6] It is a cornerstone for synthesizing complex molecules, including pharmaceuticals and organic materials, by creating a C(sp)-C(sp²) bond.[7][8]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As the quintessential "click chemistry" reaction, CuAAC joins the terminal alkyne with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[9] This reaction is prized for its high yield, stereospecificity, tolerance of numerous functional groups, and ability to proceed in aqueous, biological environments, making it ideal for bioconjugation.[10][11][]
Caption: Key reaction pathways for 9-undecynoic acid methyl ester.
Stability and Storage
9-Undecynoic acid methyl ester is a stable compound under normal laboratory conditions. However, like many fatty acid esters, it should be protected from strong acids or bases to prevent hydrolysis. It is combustible and should be stored away from heat, sparks, and open flames in a well-ventilated area.[13][14] For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent potential oxidation or degradation.
Section 4: Applications in Research and Drug Development
The terminal alkyne of 9-undecynoic acid methyl ester is a bio-orthogonal handle. This means it is chemically inert within complex biological systems but can be made to react specifically and efficiently with a partner functional group (an azide) under mild, biocompatible conditions.[15] This property has made alkyne-functionalized molecules indispensable tools for probing biological processes.
Key Applications:
-
Chemical Probes & Activity-Based Protein Profiling (ABPP): The molecule can be incorporated into larger bioactive compounds. After the compound binds to its target protein in a cell lysate or even a live cell, the alkyne handle is used to "click" on a reporter tag (like a fluorescent dye or biotin) for visualization, identification, and quantification of the target.[16]
-
Metabolic Labeling: Alkyne-tagged fatty acids can be fed to cells and are incorporated into complex lipids through natural metabolic pathways.[17] Researchers can then lyse the cells, click on a reporter tag, and trace the metabolic fate of the fatty acid, identifying which lipid species it becomes part of.[18]
-
Drug Conjugation: The alkyne serves as a versatile linker for creating more complex drug molecules, such as antibody-drug conjugates (ADCs), where a cytotoxic payload is attached to a target-specific antibody via a stable triazole linkage.[19]
Caption: Workflow for using an alkyne-tagged probe in chemical biology.
Protocol 4.1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for conjugating an alkyne-containing molecule (like 9-undecynoic acid methyl ester) to an azide-containing reporter molecule.
Causality of Experimental Choices:
-
CuSO₄/Sodium Ascorbate: Copper(II) sulfate is the catalyst precursor. Sodium ascorbate is a biocompatible reducing agent that reduces Cu(II) to the active catalytic Cu(I) species in situ. A slight excess of ascorbate is used to prevent re-oxidation of Cu(I) by dissolved oxygen.[11]
-
Ligand (THPTA): A water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial in biological applications. It stabilizes the Cu(I) ion, preventing it from disproportionating or being oxidized, and reduces its cytotoxicity, all while accelerating the reaction.[11][19]
-
Solvent System: The reaction is often performed in aqueous buffers like PBS, sometimes with a co-solvent like DMSO or t-butanol to aid the solubility of hydrophobic reactants.
Materials:
-
Alkyne-functionalized molecule (e.g., 9-undecynoic acid methyl ester derivative)
-
Azide-functionalized molecule (e.g., Azide-fluorophore)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (must be prepared fresh; e.g., 100 mM in water)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Phosphate-Buffered Saline (PBS) or appropriate buffer
-
DMSO or t-butanol (as needed for solubility)
Procedure:
-
Prepare Reactants: In a microcentrifuge tube, dissolve the alkyne-containing molecule and the azide-containing molecule in the reaction buffer (e.g., PBS). Use a co-solvent like DMSO if necessary to ensure complete dissolution.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst complex. For a final reaction volume of 500 µL, you might add 2.5 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA to achieve final concentrations of 100 µM copper and 500 µM ligand (a 5:1 ligand-to-copper ratio is common).[10] Mix gently and let stand for 1-2 minutes.
-
Add Catalyst: Add the catalyst premix from step 2 to the reactant solution from step 1.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the cycloaddition. A final concentration of 1-2.5 mM is typical.[11]
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes. Protect from light if using a fluorescent reporter.
-
Purification: The resulting triazole-linked conjugate can be purified using methods appropriate for the product, such as silica gel chromatography for small molecules or size-exclusion chromatography for labeled proteins.
Conclusion
9-Undecynoic acid methyl ester is more than a simple fatty acid derivative; it is a strategically designed synthetic tool. Its long alkyl chain and ester group provide a familiar lipid-like scaffold, while its terminal alkyne functional group serves as a gateway to a vast array of chemical transformations. Its central role in enabling powerful and bio-orthogonal coupling reactions like CuAAC and Sonogashira coupling solidifies its position as a critical resource for scientists aiming to construct complex molecular architectures, probe biological systems, and develop next-generation therapeutics. Understanding its chemical properties and reactive potential is key to unlocking its full utility in the laboratory.
References
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